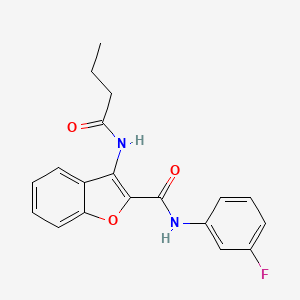

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran derivatives are a class of organic compounds containing a fused benzene and furan ring. They are known for a wide range of biological activities and applications in medicinal chemistry. The synthesis and characterization of these compounds involve various chemical reactions and analytical techniques to elucidate their structure and properties.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclocondensation reactions, condensation with various substituted aromatic aldehydes, or reactions with active methylene compounds. For instance, a series of novel benzofuran-2-yl pyrazole pyrimidine derivatives were synthesized from a precursor benzofuran compound through different routes of cyclocondensation reactions (El-Zahar et al., 2011).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically characterized using spectral studies such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. These techniques provide detailed information about the chemical structure and functional groups present in the compound. For example, the structure of newly synthesized benzofuran derivatives was corroborated through elemental analysis and spectral studies (Idrees, Kola, & Siddiqui, 2019).

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the primary applications of benzofuran derivatives is in the development of antitumor agents. For example, a synthetic inhibitor of histone deacetylase, MS-27-275, which is a benzamide derivative, exhibited marked in vivo antitumor activity against human tumors. It inhibited human histone deacetylase, caused hyperacetylation of nuclear histones in tumor cell lines, and induced changes in cell cycle distribution, leading to decreased S-phase cells and increased G1-phase cells. MS-27-275 showed a different sensitivity spectrum against various human tumor cell lines compared to 5-fluorouracil and inhibited the growth of tumor lines implanted into nude mice that did not respond to 5-fluorouracil. This suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial Activity

Compounds containing the benzofuran motif have also been explored for their antimicrobial potential. For instance, a study synthesized and evaluated the antimicrobial activity of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were screened for in vitro antibacterial activity against a panel of pathogenic microorganisms, showing significant activity compared to chloramphenicol (Idrees et al., 2019).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of heterocyclic compounds, where 2,3-butadienes, as building blocks, have been utilized in creating various heterocyclic compounds, including fluorinated benzofuran derivatives. These transformations highlight the utility of benzofuran derivatives in synthesizing complex molecular structures with potential biological activity (Gromova et al., 2020).

Antiproliferative Activities

The synthesis and biological evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities provide a basis for the development of bioactive chemical entities. These derivatives were characterized and evaluated, indicating the broad application potential of benzofuran carboxamides in creating compounds with diverse biological activities (Lavanya et al., 2017).

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that the compound has significant effects at the molecular and cellular levels .

Direcciones Futuras

Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention in the field of drug discovery . Future research could focus on designing new drugs based on benzofuran derivatives for various therapeutic applications . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

Propiedades

IUPAC Name |

3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSJWPXAWWIWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)